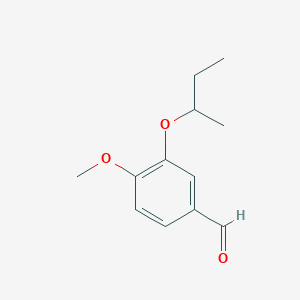

3-(Butan-2-yloxy)-4-methoxybenzaldehyde

Description

3-(Butan-2-yloxy)-4-methoxybenzaldehyde (CAS: 1038220-66-4) is a benzaldehyde derivative featuring a butan-2-yloxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is synthesized via alkylation of 3-hydroxy-4-methoxybenzaldehyde with a suitable alkylating agent, such as 2-bromobutane, under basic conditions (e.g., K₂CO₃ or Cs₂CO₃), followed by purification using column chromatography . Its structural uniqueness lies in the branched alkoxy group, which influences steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-butan-2-yloxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9(2)15-12-7-10(8-13)5-6-11(12)14-3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTAHKMUOGGGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)-4-methoxybenzaldehyde typically involves the alkylation of 4-methoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Starting Materials: 4-methoxybenzaldehyde and butan-2-ol.

Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 3-(Butan-2-yloxy)-4-methoxybenzoic acid.

Reduction: 3-(Butan-2-yloxy)-4-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butan-2-yloxy)-4-methoxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 3-(Butan-2-yloxy)-4-methoxybenzaldehyde and related benzaldehyde derivatives.

Structural and Electronic Effects

- Branching vs. In contrast, the cyclopentyloxy group in 3-(cyclopentyloxy)-4-methoxybenzaldehyde enhances lipophilicity, favoring membrane permeability in drug candidates .

- Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyloxy group in 3-((4-chlorobenzyl)oxy)-4-methoxybenzaldehyde provides electron-withdrawing effects, stabilizing the aldehyde group against oxidation, whereas the 2-furylcarbonyloxy substituent introduces conjugated π-systems, enabling fluorescence-based applications .

Biological Activity

3-(Butan-2-yloxy)-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a unique combination of a butan-2-yloxy group and a methoxy group attached to a benzaldehyde core, which enhances its chemical reactivity and biological activity. This compound is being explored for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent.

Structure

The molecular structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the alkylation of 4-methoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification through distillation or recrystallization.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde group can be reduced to an alcohol.

- Substitution : The methoxy group can be substituted with other functional groups.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of specific enzymes involved in inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that it may interact with biological targets such as enzymes or receptors, influencing their activity and altering cellular signaling pathways.

Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Methoxybenzaldehyde | Lacks the butan-2-yloxy group | Less bioactive |

| 3-(Butan-2-yloxy)benzaldehyde | Lacks the methoxy group | Potentially less reactive |

| 3-(Butan-2-yloxy)-4-hydroxybenzaldehyde | Hydroxy group instead of methoxy | Altered chemical properties |

This compound is unique due to its specific combination of functional groups, which enhances its solubility and reactivity compared to similar compounds.

Case Studies and Research Findings

- Study on Anti-inflammatory Properties : A study published in Pharmacology Reports indicated that derivatives of methoxy-substituted benzaldehydes exhibit significant inhibition of phosphodiesterase (PDE) activity, which is crucial in inflammatory responses. The findings suggest that modifications like those found in this compound could enhance potency against inflammation-related disorders .

- Antimicrobial Studies : In vitro evaluations have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against common pathogens. Further research is needed to establish the efficacy of this compound specifically against bacterial strains.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key biological targets involved in inflammation and infection pathways. These findings support the hypothesis that structural modifications can lead to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.